N-{[5-(4-bromobenzoyl)furan-2-yl]methyl}-2-chloroacetamide
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Overview
Description
N-{[5-(4-bromobenzoyl)furan-2-yl]methyl}-2-chloroacetamide is a synthetic organic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(4-bromobenzoyl)furan-2-yl]methyl}-2-chloroacetamide typically involves multiple steps, starting with the preparation of the furan ring. One common method involves the reaction of 4-bromobenzoyl chloride with furan-2-carbaldehyde in the presence of a base, such as triethylamine, to form the intermediate 5-(4-bromobenzoyl)furan-2-carbaldehyde. This intermediate is then subjected to a nucleophilic substitution reaction with chloroacetyl chloride in the presence of a base, such as pyridine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(4-bromobenzoyl)furan-2-yl]methyl}-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The bromobenzoyl group can be reduced to form the corresponding benzyl alcohol derivative.
Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions to form various amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various amide derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[5-(4-bromobenzoyl)furan-2-yl]methyl}-2-chloroacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{[5-(4-bromobenzoyl)furan-2-yl]methyl}-2-chloroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide: Similar structure but with a thiazole ring instead of a furan ring.
5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde: Contains a benzofuran ring and triazole moiety
Uniqueness
N-{[5-(4-bromobenzoyl)furan-2-yl]methyl}-2-chloroacetamide is unique due to the combination of its furan ring, bromobenzoyl group, and chloroacetamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C14H11BrClNO3 |
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Molecular Weight |
356.60 g/mol |
IUPAC Name |
N-[[5-(4-bromobenzoyl)furan-2-yl]methyl]-2-chloroacetamide |
InChI |
InChI=1S/C14H11BrClNO3/c15-10-3-1-9(2-4-10)14(19)12-6-5-11(20-12)8-17-13(18)7-16/h1-6H,7-8H2,(H,17,18) |
InChI Key |
GQOSMNMIDAAHLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(O2)CNC(=O)CCl)Br |
Origin of Product |
United States |
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